molecular formula C18H13F3N2O2S B7787649 (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B7787649
M. Wt: 378.4 g/mol
InChI Key: OLMUDCIHIRDCAM-GDNBJRDFSA-N
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Description

(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate thioamide and aldehyde derivatives under controlled conditions. Common reagents include:

  • Thioamide derivatives
  • Aldehyde derivatives
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential use in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for its potential therapeutic properties.
  • May serve as a lead compound in drug discovery.

Industry

  • Utilized in the production of specialty chemicals.
  • Potential applications in materials science.

Mechanism of Action

The mechanism of action for (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(phenylmethoxyamino)-5-[[2-methylphenyl]methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(phenylmethoxyamino)-5-[[2-chlorophenyl]methylidene]-1,3-thiazol-4-one

Uniqueness

  • The presence of the trifluoromethyl group in (5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one may confer unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(24)22-17(26-15)23-25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,24)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUDCIHIRDCAM-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC2=NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CONC2=NC(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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